2-(3-Bromophenyl)-5-phenylpyridine
Description
2-(3-Bromophenyl)-5-phenylpyridine is a brominated bipyridine derivative characterized by a pyridine core substituted with a 3-bromophenyl group at the 2-position and a phenyl group at the 5-position. The bromine atom at the meta position of the phenyl ring introduces steric bulk and electronic effects, making this compound a versatile intermediate in medicinal chemistry, materials science, and catalysis. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as inferred from analogous pyridine derivatives . The compound’s structural rigidity and halogen-mediated interactions (e.g., halogen bonding) further enhance its utility in supramolecular architectures .
Properties
Molecular Formula |
C17H12BrN |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-phenylpyridine |
InChI |
InChI=1S/C17H12BrN/c18-16-8-4-7-14(11-16)17-10-9-15(12-19-17)13-5-2-1-3-6-13/h1-12H |
InChI Key |
BHEFDXIWLMGCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5-phenylpyridine typically involves the reaction of 3-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then subjected to cyclization with ammonium acetate in acetic acid to yield the desired pyridine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-5-phenylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, often in the presence of palladium or nickel catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
Chemistry: 2-(3-Bromophenyl)-5-phenylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of new antimicrobial agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the phenyl groups enhance its binding affinity to these targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-(3-Bromophenyl)-5-phenylpyridine vs. 3-Bromo-5-(3-methoxyphenyl)pyridine ()
- Substituent Position : In this compound, bromine is on the phenyl ring attached to the pyridine’s 2-position. In contrast, 3-Bromo-5-(3-methoxyphenyl)pyridine has bromine directly on the pyridine ring at the 3-position, with a methoxyphenyl group at the 5-position.
- Electronic Effects: The bromine in the former acts as an electron-withdrawing group (EWG) on the phenyl ring, reducing electron density at the pyridine core.
Comparison Table 1: Substituent Effects
| Compound | Substituent Position | Key Electronic Effects | Reactivity Implications |
|---|---|---|---|
| This compound | Phenyl (C2), Br (meta) | Reduced electron density on phenyl ring | Enhanced halogen bonding, cross-coupling |
| 3-Bromo-5-(3-methoxyphenyl)pyridine | Pyridine (C3), Br | Strong EWG on pyridine core | Lower nucleophilicity, altered coupling |
Structural and Crystallographic Comparisons
This compound vs. 2-(5-Bromopyridin-3-yl)-5-[3-(thieno[3,2-c]pyridine)thiophene] ()
- Bromine Placement : In the latter, bromine is on the pyridine ring (5-position), whereas in the target compound, bromine is on the phenyl ring. Crystal structure data () shows that bromine in the 5-position of pyridine creates a planar geometry with C–Br bond lengths of ~1.89 Å, while bromine on a phenyl ring (as in the target compound) may introduce torsional strain due to steric clashes with adjacent substituents.
- Supramolecular Interactions : The thiophene-sulfonyl group in ’s compound facilitates π-π stacking, whereas bromine in this compound may promote halogen bonding (C–Br···N/O), a feature observed in halogenated pyridines .
Comparison Table 2: Structural Properties
| Compound | Bromine Position | Key Structural Features | Supramolecular Interactions |
|---|---|---|---|
| This compound | Phenyl (meta) | Torsional strain, C–Br ~1.89 Å | Halogen bonding, C–Br···N/O |
| 2-(5-Bromopyridin-3-yl)-thiophene | Pyridine (C5) | Planar geometry, C–Br 1.89 Å | π-π stacking, S···S interactions |
Palladium-Catalyzed Cross-Coupling :
- Both this compound and analogs like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine () rely on Pd-catalyzed couplings. Bromine’s superior leaving-group ability compared to chlorine () enhances efficiency in Suzuki-Miyaura reactions. For example, brominated pyridines achieve coupling yields >80% under mild conditions, whereas chloro derivatives require higher temperatures .
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